molecular formula C25H20F3N7O B10948021 2-(1-ethyl-1H-pyrazol-4-yl)-N-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}quinoline-4-carboxamide

2-(1-ethyl-1H-pyrazol-4-yl)-N-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}quinoline-4-carboxamide

Cat. No.: B10948021
M. Wt: 491.5 g/mol
InChI Key: ZUOTXQBOLQODFT-UHFFFAOYSA-N
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Description

2-(1-ethyl-1H-pyrazol-4-yl)-N-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}quinoline-4-carboxamide: is a complex organic compound that belongs to the class of heterocyclic compounds. It features a quinoline core, a pyrazole ring, and a triazole ring, making it a molecule of interest in medicinal chemistry and pharmaceutical research. The presence of trifluoromethyl and benzyl groups further enhances its chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-ethyl-1H-pyrazol-4-yl)-N-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}quinoline-4-carboxamide typically involves multi-step organic reactions. Here is a general outline of the synthetic route:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Formation of the Triazole Ring: The triazole ring is often synthesized via the Huisgen cycloaddition reaction, where an azide reacts with an alkyne in the presence of a copper catalyst.

    Quinoline Core Synthesis: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and an oxidizing agent such as nitrobenzene.

    Coupling Reactions: The final compound is obtained by coupling the pyrazole, triazole, and quinoline intermediates through amide bond formation using reagents like carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would involve scaling up the above synthetic routes with optimization for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and quinoline rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the nitro groups or carbonyl groups present in the intermediates using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the trifluoromethyl group under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Agents: EDCI, DCC (dicyclohexylcarbodiimide).

Major Products Formed

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of amines from nitro groups.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. The presence of the pyrazole and triazole rings suggests possible interactions with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a promising lead in the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the development of agrochemicals, dyes, and materials science. Its unique chemical properties make it suitable for various applications, including as a catalyst or a ligand in coordination chemistry.

Mechanism of Action

The mechanism of action of 2-(1-ethyl-1H-pyrazol-4-yl)-N-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}quinoline-4-carboxamide involves its interaction with specific molecular targets. The pyrazole and triazole rings are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The quinoline core may also contribute to the compound’s binding affinity and specificity.

Molecular Targets and Pathways

    Enzymes: The compound may inhibit enzymes involved in metabolic pathways, such as kinases or proteases.

    Receptors: It may bind to receptors, modulating their activity and affecting cellular signaling pathways.

    Pathways: The compound may influence pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • **2-(1-ethyl-1H-pyrazol-4-yl)-N-{1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl}quinoline-4-carboxamide
  • **2-(1-ethyl-1H-pyrazol-4-yl)-N-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}quinoline-4-carboxylate
  • **2-(1-ethyl-1H-pyrazol-4-yl)-N-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}quinoline-4-sulfonamide

Uniqueness

The uniqueness of 2-(1-ethyl-1H-pyrazol-4-yl)-N-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}quinoline-4-carboxamide lies in its combination of functional groups and rings, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its metabolic stability, while the pyrazole and triazole rings provide potential bioactivity. This combination makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C25H20F3N7O

Molecular Weight

491.5 g/mol

IUPAC Name

2-(1-ethylpyrazol-4-yl)-N-[1-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazol-3-yl]quinoline-4-carboxamide

InChI

InChI=1S/C25H20F3N7O/c1-2-34-14-17(12-30-34)22-11-20(19-8-3-4-9-21(19)31-22)23(36)32-24-29-15-35(33-24)13-16-6-5-7-18(10-16)25(26,27)28/h3-12,14-15H,2,13H2,1H3,(H,32,33,36)

InChI Key

ZUOTXQBOLQODFT-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NN(C=N4)CC5=CC(=CC=C5)C(F)(F)F

Origin of Product

United States

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